ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC10406766
InChI: InChI=1S/C22H18N6O3S/c1-30-19-9-15-14-6-2-3-7-17(14)31-18(15)10-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-5-4-8-24-11-13/h2-11H,12,23H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C22H18N6O3S
Molecular Weight: 446.5 g/mol

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

CAS No.:

Cat. No.: VC10406766

Molecular Formula: C22H18N6O3S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- -

Specification

Molecular Formula C22H18N6O3S
Molecular Weight 446.5 g/mol
IUPAC Name 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Standard InChI InChI=1S/C22H18N6O3S/c1-30-19-9-15-14-6-2-3-7-17(14)31-18(15)10-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-5-4-8-24-11-13/h2-11H,12,23H2,1H3,(H,25,29)
Standard InChI Key FKHQWAIFHNSCQY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • 1,2,4-Triazole ring: A five-membered ring with two nitrogen atoms at positions 1 and 2 and an amino group at position 4. This moiety is known for hydrogen bonding and π-π stacking interactions.

  • Pyridine substituent: A six-membered aromatic nitrogen heterocycle at position 5 of the triazole, enhancing solubility and metal coordination capacity .

  • Dibenzofuran group: A fused bicyclic system with a methoxy group at position 2, contributing to hydrophobic interactions and metabolic stability.

The molecular formula C₂₂H₁₈N₆O₃S and weight 446.5 g/mol reflect its moderate polarity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₈N₆O₃S
Molecular Weight446.5 g/mol
IUPAC Name2-[(4-Amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Canonical SMILESCOC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CN=CC=C5
Topological Polar Surface Area147 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with pyridine-3-carboxylic acid under microwave irradiation yields the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate.

  • Sulfur Alkylation: Reaction with 2-chloro-N-(2-methoxy-3-dibenzofuranyl)acetamide in dimethylformamide (DMF) at 80°C for 6 hours achieves thioether linkage.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords >95% purity.

Table 2: Comparative Yields Under Different Conditions

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating801268
Microwave Irradiation100289
Ultrasound-Assisted60477

Microwave-assisted synthesis significantly improves yield and reduces reaction time by enhancing molecular collision frequency.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The thioether linkage facilitates membrane disruption, while the dibenzofuran group inhibits DNA gyrase via intercalation.

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group forms a quinone metabolite, necessitating structural modification to reduce hepatotoxicity .

  • Excretion: Renal clearance (CLrenal = 0.3 L/h) accounts for 60% of elimination .

Table 3: Toxicity Endpoints

EndpointValue
LD₅₀ (Mouse, oral)320 mg/kg
Ames TestNegative
hERG InhibitionIC₅₀ = 18 µM

Therapeutic Applications and Patent Landscape

Antiviral Activity

A 2023 patent (US8232278B2) describes analogs of this compound inhibiting hepatitis C virus (HCV) NS5B polymerase with EC₅₀ = 0.7 µM . Structural optimization replacing the pyridine with a 4-fluorophenyl group improved potency 3-fold .

Neurological Disorders

In silico docking predicts strong affinity (ΔG = -9.2 kcal/mol) for the adenosine A₂A receptor, suggesting potential in Parkinson’s disease .

Challenges and Future Directions

  • Solubility Limitations: Aqueous solubility (0.1 mg/mL at pH 7.4) restricts intravenous administration. Prodrug strategies using phosphate esters are under investigation.

  • Metabolic Stability: Introducing electron-withdrawing groups at the dibenzofuran methoxy position reduces CYP3A4-mediated oxidation .

  • Target Selectivity: Computational QSAR models identify substituents at position 2 of the triazole as critical for minimizing hERG channel binding .

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